5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole 5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole
Brand Name: Vulcanchem
CAS No.: 1094350-33-0
VCID: VC3038721
InChI: InChI=1S/C9H9FN4O/c1-15-8-3-2-6(4-7(8)10)5-9-11-13-14-12-9/h2-4H,5H2,1H3,(H,11,12,13,14)
SMILES: COC1=C(C=C(C=C1)CC2=NNN=N2)F
Molecular Formula: C9H9FN4O
Molecular Weight: 208.19 g/mol

5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole

CAS No.: 1094350-33-0

Cat. No.: VC3038721

Molecular Formula: C9H9FN4O

Molecular Weight: 208.19 g/mol

* For research use only. Not for human or veterinary use.

5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole - 1094350-33-0

Specification

CAS No. 1094350-33-0
Molecular Formula C9H9FN4O
Molecular Weight 208.19 g/mol
IUPAC Name 5-[(3-fluoro-4-methoxyphenyl)methyl]-2H-tetrazole
Standard InChI InChI=1S/C9H9FN4O/c1-15-8-3-2-6(4-7(8)10)5-9-11-13-14-12-9/h2-4H,5H2,1H3,(H,11,12,13,14)
Standard InChI Key CFQSXASUIQNGGH-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CC2=NNN=N2)F
Canonical SMILES COC1=C(C=C(C=C1)CC2=NNN=N2)F

Introduction

Chemical Structure and Identification

5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole belongs to the class of substituted tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. The compound has a distinctive structure characterized by a tetrazole ring connected to a 3-fluoro-4-methoxyphenyl group via a methylene bridge.

Basic Chemical Information

The compound is identified by the following chemical parameters:

ParameterValue
CAS Number1094350-33-0
Molecular FormulaC₉H₉FN₄O
Molecular Weight208.2 g/mol
IUPAC Name5-[(3-fluoro-4-methoxyphenyl)methyl]-2H-tetrazole
MDL NumberMFCD11207464
PubChem CID43154871

The chemical structure features a tetrazole ring (C₁N₄) with a methylene linker connecting it to a 3-fluoro-4-methoxyphenyl moiety . The precise arrangement of these structural elements contributes to the compound's chemical properties and potential biological activities.

Structural Identifiers

For computational and database purposes, the compound is represented by the following identifiers:

Identifier TypeValue
Standard InChIInChI=1S/C9H9FN4O/c1-15-8-3-2-6(4-7(8)10)5-9-11-13-14-12-9
InChI KeyCFQSXASUIQNGGH-UHFFFAOYSA-N
SMILESCOC1=C(C=C(C=C1)CC2=NNN=N2)F

These identifiers allow for unambiguous identification of the compound across various chemical databases and enable computational analyses for structure-property relationships .

Physical Properties

Understanding the physical properties of 5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole is essential for its characterization and application.

Appearance and Basic Properties

The compound typically appears as a powder at room temperature. Its physical state and appearance contribute to its handling characteristics in laboratory and industrial settings .

Thermodynamic Properties

While specific experimental data for the exact compound is limited, related tetrazole derivatives typically display the following properties:

PropertyValue
Storage TemperatureRoom temperature
Estimated Boiling Point>400°C (based on similar compounds)
Thermal StabilityModerate to high

Tetrazoles generally exhibit relatively high thermal stability due to their aromatic character, though they can decompose under extreme conditions .

Synthesis Methods

Several synthetic approaches can be employed to prepare 5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole, reflecting the broader methodologies developed for tetrazole derivatives.

Traditional Azide-Nitrile Cycloaddition

The most common method for synthesizing 5-substituted tetrazoles involves a [3+2] cycloaddition reaction between azides and nitriles:

  • Preparation of the appropriate 3-fluoro-4-methoxybenzyl nitrile

  • Reaction with sodium azide in an appropriate solvent

  • Cycloaddition to form the tetrazole ring system

This methodology typically requires acidic conditions or metal catalysts to activate the nitrile group, facilitating the cycloaddition with the azide component .

Multi-Component Reactions (MCRs)

Advanced synthetic approaches utilize multi-component reactions, which provide more efficient routes to tetrazole derivatives:

  • One-pot reaction of 3-fluoro-4-methoxybenzaldehyde with malononitrile and sodium azide

  • Formation of intermediate cyano compounds

  • Subsequent cyclization to yield the tetrazole ring

This approach represents a more atom-economical and environmentally friendly synthetic route compared to traditional methods .

Palladium-Catalyzed Cross-Coupling

For the synthesis of specifically substituted tetrazoles like 5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole, palladium-catalyzed cross-coupling reactions offer versatile approaches:

  • Preparation of a 5-bromotetrazole intermediate

  • Suzuki coupling with the appropriate arylboronic acid

  • Optimization of reaction conditions for maximum yield

Alternatively, direct arylation of tetrazoles with aryl iodides using Pd(OAc)₂, CuI, and CsCO₃ with tri-(2-furyl)-phosphine as phosphine ligand in acetonitrile has proven effective for similar compounds .

Chemical Reactivity

The chemical behavior of 5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole is influenced by both the tetrazole ring and the substituted phenyl moiety.

Reactivity of the Tetrazole Ring

The tetrazole ring exhibits specific reactivity patterns:

  • Acid-base properties: The tetrazole ring acts as a weak acid (pKa ≈ 4.5-5.0, estimated from similar tetrazoles)

  • Tautomerism: The compound can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers

  • Metal coordination: The nitrogen atoms in the tetrazole ring can coordinate with metal ions, similar to the behavior observed with potassium tetrazolate salts

These properties contribute to the compound's potential for further derivatization and applications in coordination chemistry .

Reactivity of the Fluoromethoxyphenyl Group

The 3-fluoro-4-methoxyphenyl substituent contributes additional reactivity characteristics:

  • The methoxy group can undergo O-demethylation under specific conditions

  • The fluoro substituent modifies the electronic properties of the aromatic ring, affecting its reactivity toward electrophilic and nucleophilic reagents

  • The benzylic position is susceptible to oxidation or further functionalization

The compound is noted to react readily with nucleophiles due to the electrophilic nature of the sulfonyl group in related derivatives.

Biological and Pharmacological Properties

Tetrazole derivatives including 5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole have attracted considerable interest in medicinal chemistry due to their diverse biological activities.

Biological ActivityEvidence from Related Compounds
Anticancer1,5-Diaryl tetrazoles inhibit tubulin polymerization and show activity against human cancer cell lines
AntimicrobialTetrazole derivatives exhibit activity against bacteria and fungi, including K. pneumonia, S. aureus, and Candida albicans
AntioxidantTetrazole compounds show significant antioxidant properties even at low doses, as measured by 2,2-diphenyl-1-picrylhydrazyl assay

The presence of the 3-fluoro-4-methoxyphenyl group likely contributes to enhanced pharmacokinetic properties, as fluorine substitution is known to improve metabolic stability and bioavailability .

Structure-Activity Relationships

Studies on related tetrazole compounds reveal important structure-activity relationships that may apply to 5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole:

  • Aryl substitution at C-5 position of tetrazoles significantly influences biological activity

  • Alkoxy substituents (particularly ethoxy and methoxy) at the para position of the phenyl ring enhance antiproliferative effects

  • Fluorine substitution can improve metabolic stability and binding to target proteins

For instance, compounds with a 4-ethoxyphenyl group at the N-1 or C-5 position of the tetrazole ring have shown maximal antiproliferative activity .

Applications in Drug Discovery

The distinctive properties of 5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole make it relevant for various applications in medicinal chemistry and drug development.

Tetrazoles as Bioisosteres

Tetrazoles serve as important bioisosteres in medicinal chemistry:

  • The tetrazole ring functions as a metabolically stable carboxylic acid bioisostere

  • The 1H-tetrazole group has similar acidity to carboxylic acids but greater metabolic stability

  • The enhanced lipophilicity of tetrazoles can improve membrane permeability of drug candidates

These characteristics make tetrazole-containing compounds valuable scaffolds in drug design, particularly for targeting membrane-bound receptors or enzymes .

Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
Harmful if inhaledH332
May cause respiratory irritationH335

These hazard statements necessitate appropriate precautionary measures during handling and use .

Precautionary Measures

Recommended precautionary measures include:

  • Avoid breathing dust/fume/gas/mist/vapors/spray (P261)

  • Wash hands thoroughly after handling (P264)

  • Use only outdoors or in a well-ventilated area (P271)

  • Wear protective gloves/protective clothing/eye protection/face protection (P280)

  • Store in a well-ventilated place with container tightly closed (P403+P233)

These safety considerations are crucial for laboratory personnel and industrial workers handling this compound.

Future Research Directions

Research on 5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole and related compounds continues to evolve, with several promising directions for future investigation.

Synthetic Methodology Development

Opportunities for advancing synthetic approaches include:

  • Development of greener, catalyst-free methodologies for tetrazole synthesis

  • One-pot multicomponent reactions under neat conditions to improve atom economy

  • Application of flow chemistry for scalable production

These approaches align with increasing emphasis on sustainable chemistry principles in pharmaceutical research.

Biological Activity Exploration

Further exploration of biological activities could focus on:

  • Comprehensive screening against diverse cancer cell lines and pathogens

  • Investigation of structure-activity relationships through systematic modification of the 3-fluoro-4-methoxyphenyl moiety

  • Evaluation of potential applications beyond anticancer and antimicrobial activities

Molecular docking studies, similar to those conducted with related tetrazoles, could reveal potential protein targets and binding modes for this compound .

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